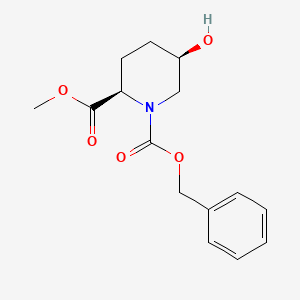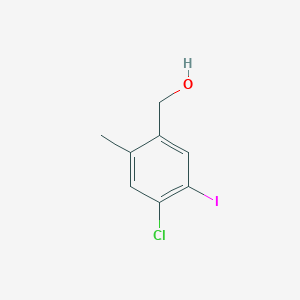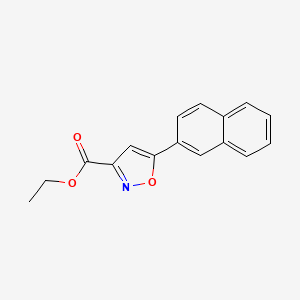
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine
Übersicht
Beschreibung
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives has been a significant area of research in the agrochemical, pharmaceutical, and functional materials fields . The development of organic compounds containing fluorine has been crucial in this regard . The biological activities of fluorine-containing compounds are considered to be derived from the unique physicochemical properties of fluorine .Molecular Structure Analysis
The molecular structure of 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine is characterized by the presence of a fluorine atom and a pyridine moiety . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to its biological activities .Chemical Reactions Analysis
The chemical reactions involving 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine are complex and involve several steps . The synthesis of these compounds involves the use of various reagents and conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine include a density of 1.297 g/mL at 25 °C and a refractive index of n 20/D 1.441 . It also has a flash point of 118 °F .Wissenschaftliche Forschungsanwendungen
Synthesis of Metal-Organic Frameworks (MOFs)
The compound 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine can be utilized in the synthesis of metal-organic frameworks. MOFs are a class of compounds consisting of metal ions or clusters coordinated to organic ligands to form one-, two-, or three-dimensional structures. They have a variety of applications, including gas storage, separation, and catalysis .
Preparation of Pyridyllithiums
This chemical can be involved in the preparation of (trifluoromethyl)pyridyllithiums through a metalation reaction. These lithium derivatives are useful intermediates in various organic synthesis processes .
Crop Protection Products
Derivatives of trifluoromethylpyridine, which may include 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine, are used in the production of crop protection products. They serve as intermediates for synthesizing compounds that protect crops from pests and diseases .
Insecticides
The presence of the trifluoromethyl group and pyridine structure in molecules like 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine contributes to superior pest control properties. These compounds can be more effective than traditional phenyl-containing insecticides .
Pharmaceutical Research
Compounds with the trifluoromethyl group are often used in pharmaceutical research due to their potential biological activity. While specific applications for 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine in this field are not detailed in the search results, it’s plausible that this compound could be investigated for its medicinal properties .
Chemical Intermediate
This compound may act as a chemical intermediate in various synthetic processes. Chemical intermediates are compounds that are produced in a step within a synthetic process which is not the final product but is used in further synthesis steps .
Wirkmechanismus
Target of Action
Trifluoromethylpyridine derivatives have been found to exhibit various biological activities, suggesting they interact with multiple targets .
Mode of Action
The trifluoromethyl group is known to significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of compounds . The presence of fluorine and the pyridine structure in trifluoromethylpyridine derivatives result in superior properties when compared to traditional phenyl-containing compounds .
Biochemical Pathways
Trifluoromethylpyridine derivatives are known to be involved in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Pharmacokinetics
The trifluoromethyl group is known to enhance the lipophilicity of compounds, which could potentially impact their bioavailability .
Result of Action
Trifluoromethylpyridine derivatives have been found to exhibit various biological activities, suggesting they induce multiple molecular and cellular effects .
Action Environment
The action of 5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine can be influenced by various environmental factors. For instance, it is recommended to ensure adequate ventilation and avoid dust formation when handling this compound .
Safety and Hazards
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-fluoro-2-methoxy-3-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F4NO/c1-13-6-5(7(9,10)11)2-4(8)3-12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCMCCOZJKPCBDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-methoxy-3-(trifluoromethyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




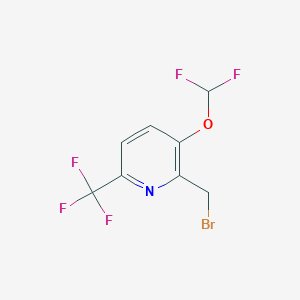
![1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B1409139.png)
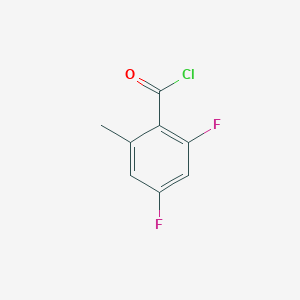

![Methyl 5-bromoimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1409147.png)
![(3'R,5'S)-5'-methyl-[1,3'-bipiperidin]-2-one](/img/structure/B1409148.png)

